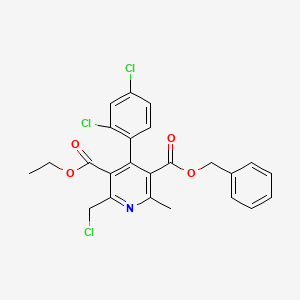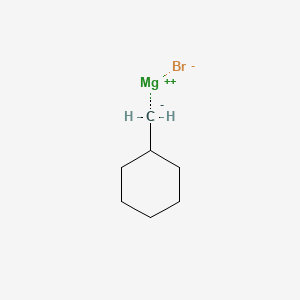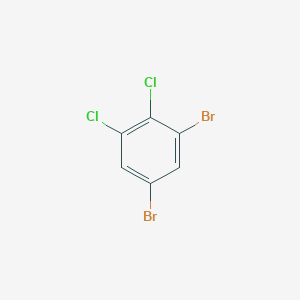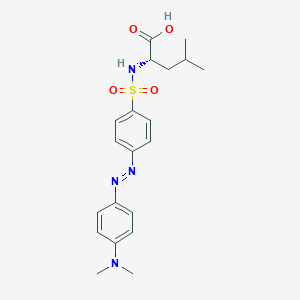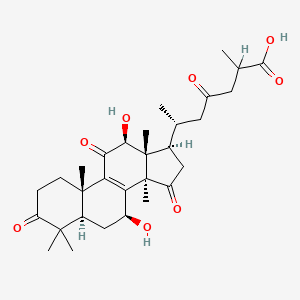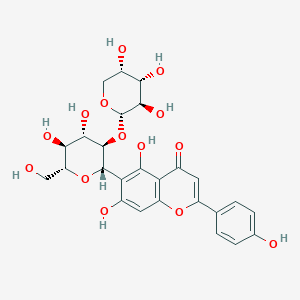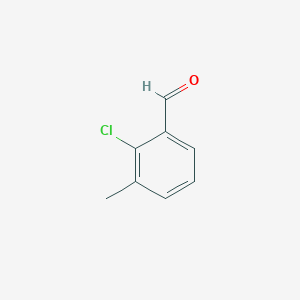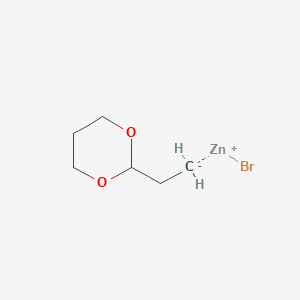
(1,3-Dioxan-2-ylethyl)ZINKbromid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3-Dioxan-2-ylethyl)ZINC bromide is a chemical compound with the molecular formula C6H11BrO2Zn
Wissenschaftliche Forschungsanwendungen
(1,3-Dioxan-2-ylethyl)ZINC bromide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and studies involving enzyme inhibition.
Medicine: Investigated for potential therapeutic uses, such as in drug delivery systems.
Industry: Utilized in material science for the development of new compounds and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dioxan-2-ylethyl)ZINC bromide typically involves the reaction of 1,3-dioxan-2-ylethyl alcohol with zinc bromide under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The process may require the use of a solvent such as methanol or ethanol to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of (1,3-Dioxan-2-ylethyl)ZINC bromide involves large-scale reactors and controlled environments to ensure consistency and purity. The compound is often produced in batches, with rigorous quality control measures in place to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions: (1,3-Dioxan-2-ylethyl)ZINC bromide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or alkyl groups can participate in substitution reactions.
Major Products Formed:
Oxidation: Formation of corresponding aldehydes or ketones.
Reduction: Production of alcohols or other reduced derivatives.
Substitution: Generation of various substituted zinc bromide derivatives.
Wirkmechanismus
The mechanism by which (1,3-Dioxan-2-ylethyl)ZINC bromide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a catalyst in chemical reactions, facilitating the formation of desired products. It can also bind to biological targets, influencing biochemical processes.
Vergleich Mit ähnlichen Verbindungen
(1,3-Dioxan-2-ylethyl)ZINC bromide is unique in its structure and reactivity compared to other zinc bromide derivatives. Similar compounds include:
Zinc chloride derivatives: These compounds have different ligands and may exhibit distinct reactivity patterns.
Other organozinc compounds: These compounds vary in their organic groups and may have different applications and mechanisms of action.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
CAS-Nummer |
307531-82-4 |
|---|---|
Molekularformel |
C6H11BrO2Zn |
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
bromozinc(1+);2-ethyl-1,3-dioxane |
InChI |
InChI=1S/C6H11O2.BrH.Zn/c1-2-6-7-4-3-5-8-6;;/h6H,1-5H2;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
ALTXXOLEYMBUCK-UHFFFAOYSA-M |
SMILES |
[CH2-]CC1OCCCO1.[Zn+]Br |
Kanonische SMILES |
[CH2-]CC1OCCCO1.[Zn+]Br |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9H-Purine-9-acetic acid, 6-[[(phenylmethoxy)carbonyl]amino]-](/img/structure/B1591012.png)

![Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]-](/img/new.no-structure.jpg)

![3-[3-(Methylamino)-4-nitrophenoxy]propane-1,2-diol](/img/structure/B1591018.png)
